Gluconato de calcio y lactato

Descripción general

Descripción

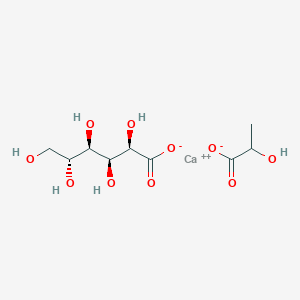

El gluconato de calcio láctico es una sal soluble de calcio, ácido láctico y ácido glucónico. Se usa comúnmente en tabletas de calcio efervescente debido a su alta solubilidad y sabor neutro. La fórmula química del compuesto es Ca₅(C₃H₅O₃)₆·(C₆H₁₁O₇)₄·2H₂O . Fue desarrollado por primera vez por Sandoz, Suiza, y se utiliza ampliamente en la industria alimentaria funcional y fortificada .

Aplicaciones Científicas De Investigación

El gluconato de calcio láctico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y como fuente de iones calcio en química analítica.

Biología: El compuesto se utiliza en medios de cultivo celular para proporcionar iones calcio esenciales para el crecimiento y diferenciación celular.

Medicina: El gluconato de calcio láctico se utiliza como suplemento de calcio para tratar y prevenir las deficiencias de calcio.

Mecanismo De Acción

El gluconato de calcio láctico ejerce sus efectos al disociarse en iones calcio y aniones lactato y gluconato en entornos acuosos como el tracto gastrointestinal. Los iones calcio juegan un papel crucial en diversos procesos fisiológicos, incluida la salud ósea, la función muscular y la transmisión nerviosa . Los aniones lactato y gluconato sirven como fuentes de energía y participan en las vías metabólicas .

Análisis Bioquímico

Cellular Effects

Calcium lactate gluconate influences various cellular processes by modulating calcium levels within cells. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, increased intracellular calcium levels due to calcium lactate gluconate can activate signaling pathways like the calcium/calmodulin-dependent protein kinase (CaMK) pathway, which influences gene expression and metabolic activities. Additionally, calcium lactate gluconate can enhance osteoblast activity, promoting bone formation and mineralization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium lactate gluconate can change over time The stability and degradation of calcium lactate gluconate are crucial factorsIn vitro assays using osteoblast-like cells have demonstrated that calcium lactate gluconate can induce osteogenic differentiation over a period of days to weeks .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El gluconato de calcio láctico se puede sintetizar haciendo reaccionar gluconato de delta-lactona con carbonato de calcio a una temperatura de 80-90 °C para obtener una solución acuosa de gluconato de calcio. La solución se trata luego con carbón activado medicinal y se conserva a la misma temperatura durante 30 minutos. La mezcla se filtra en caliente, se enfría a 30-40 °C y se agregan cristales de siembra. La solución se enfría aún más a 10-20 °C, se agita y se cristaliza durante 8-12 horas. El producto final se obtiene después de la filtración centrífuga, la trituración y el secado del pastel de filtro .

Métodos de producción industrial

La producción industrial de gluconato de calcio láctico implica la fermentación de carbohidratos en presencia de fuentes minerales de calcio como carbonato de calcio o hidróxido de calcio . Este método asegura un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El gluconato de calcio láctico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar carbonato de calcio y otros subproductos.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: El gluconato de calcio láctico puede sufrir reacciones de sustitución donde el ion calcio es reemplazado por otros iones metálicos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones generalmente ocurren bajo condiciones controladas de temperatura y pH para garantizar la formación del producto deseado.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen carbonato de calcio, oxalato de calcio y otras sales de calcio, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Compuestos similares

Carbonato de calcio: Contiene la mayor cantidad de calcio elemental pero requiere un ambiente ácido para una absorción óptima.

Citrato de calcio: Mejor absorbido que el carbonato de calcio y se puede tomar sin comida.

Gluconato de calcio: Contiene menos calcio elemental en comparación con el gluconato de calcio láctico pero se utiliza en aplicaciones similares.

Acetato de calcio: Utilizado principalmente como fijador de fosfato en pacientes con enfermedad renal.

Lactato de calcio: Similar al gluconato de calcio láctico pero con una menor solubilidad y biodisponibilidad.

Singularidad

El gluconato de calcio láctico es único debido a su alta solubilidad, sabor neutro y alta biodisponibilidad. Estas propiedades lo convierten en una excelente opción para su uso en suplementos dietéticos, fortificación de alimentos y aplicaciones médicas .

Propiedades

IUPAC Name |

calcium;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.C3H6O3.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-2(4)3(5)6;/h2-5,7-11H,1H2,(H,12,13);2,4H,1H3,(H,5,6);/q;;+2/p-2/t2-,3-,4+,5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKNEBQRTUXXLT-ZBHRUSISSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11116-97-5 | |

| Record name | Calcium lactate gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

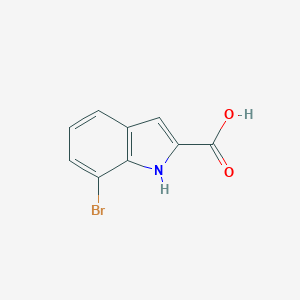

Feasible Synthetic Routes

ANone: While not directly addressed in the provided research, calcium lactate gluconate serves as a calcium source. Once ingested, it dissociates into calcium ions, which are essential for bone formation, mineralization, and maintenance. [, ] These ions are absorbed in the gut and contribute to overall calcium homeostasis. [, ]

ANone: Calcium lactate gluconate, a double salt of gluconic acid, has the molecular formula C12H22CaO14. Its molecular weight is 430.37 g/mol.

ANone: The provided research does not delve into specific spectroscopic analyses of calcium lactate gluconate.

ANone: Research highlights the excellent solubility and stability of calcium lactate gluconate in various food matrices. [, ] This property makes it particularly suitable for fortifying beverages like apple juice [] and soy-corn milk. []

ANone: Studies demonstrate the stability of calcium lactate gluconate in apple juice for up to 30 weeks of storage, indicating its suitability for products with extended shelf-lives. []

ANone: The provided research focuses on calcium lactate gluconate's role as a calcium supplement and does not explore its potential catalytic properties.

ANone: The provided literature primarily focuses on experimental investigations and does not include computational studies on calcium lactate gluconate.

ANone: Research suggests that calcium lactate gluconate shows good stability in various food matrices like apple juice [] and soy-corn milk [], even at different storage temperatures. []

ANone: While specific regulatory information is not detailed in the provided research, it is crucial to adhere to all relevant safety and regulatory guidelines when using calcium lactate gluconate in any product.

ANone: One study observed that calcium yeast resulted in a three-fold greater urinary excretion of calcium compared to calcium gluconate, suggesting potentially higher absorption. [] This highlights the variability in bioavailability among different forms of calcium salts.

ANone: Studies demonstrate the efficacy of a dietary supplement containing calcium lactate gluconate in reducing serum phosphorus levels in dogs [, ] and cats [, ] with chronic kidney disease.

ANone: Research in a rat model of osteoarthritis suggests that a mixture containing calcium lactate gluconate helped preserve bone mass and strength, pointing towards potential anti-osteoporotic effects. []

ANone: The concept of "resistance" is not directly applicable to calcium lactate gluconate as it functions primarily as a calcium source rather than a drug with a specific molecular target.

ANone: A single oral dose toxicity test in rats showed no treatment-related mortalities or adverse effects up to the highest dose tested (2000 mg/kg body weight), suggesting a favorable safety profile. []

ANone: The provided research does not delve into these specific aspects related to calcium lactate gluconate.

ANone: Research on calcium lactate gluconate demonstrates a multidisciplinary approach encompassing food science, nutrition, pharmaceutical sciences, and veterinary medicine. [, , , , , ] For instance, understanding its physicochemical properties is essential for formulating stable and palatable food products, while its biological effects are investigated in animal models and clinical studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)